Propafenone (D7 hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propafenone (D7 hydrochloride) is an antiarrhythmic drug . It is supplied in scored, film-coated tablets for oral administration . It is used in certain situations to prevent serious heart rhythm disorders .

Synthesis Analysis

Propafenone hydrochloride was synthesized from phenol and acetic anhydride by esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to give 2′-hydroxydihydrochalcone, which was subjected to etherification with epichlorohydrin, amination with n-propylamine, and HCl salt formation . Another method involves the synthesis of dual emissive carbon dots (DECDs) through one-step solvothermal treatment with m-aminophenol and citric acid .Molecular Structure Analysis

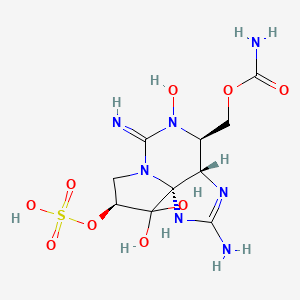

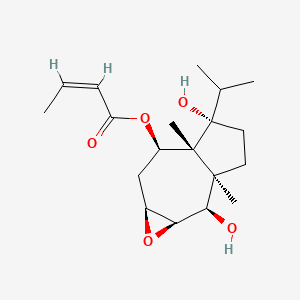

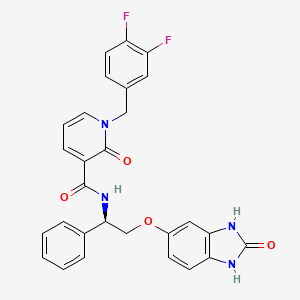

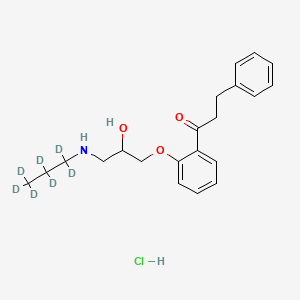

The molecular formula of Propafenone (D7 hydrochloride) is C21H28ClNO3 . It has a molecular weight of 384.9 g/mol .Chemical Reactions Analysis

In the presence of Propafenone, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone can interact with other substances and affect their fluorescence properties .Physical And Chemical Properties Analysis

Propafenone (D7 hydrochloride) has a molecular weight of 384.9 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 11 .科学研究应用

Stereoselective Effects on Cardiovascular Activity : Propafenone exhibits different β-blocking actions but equal effects on sodium channel-dependent antiarrhythmic class 1 activity. It suggests that optically pure (R)-propafenone hydrochloride could provide specific antiarrhythmic class 1 therapy with reduced β-blocking side effects compared to the current racemic mixture (Stoschitzky et al., 1990).

Peripheral Neuropathy : Propafenone hydrochloride, when used for ventricular arrhythmias, has been associated with peripheral neuropathy, a condition that resolved after discontinuing the drug (Galasso et al., 1995).

Suppression of Chronic Stable Ventricular Arrhythmias : Propafenone has been shown to significantly reduce ventricular ectopic activity, indicating its efficacy in the treatment of chronic stable ventricular arrhythmias (Schamroth et al., 1985).

Gross Hematuria : There's a probable association between gross hematuria and propafenone therapy, as indicated by case reports and literature reviews (Chen et al., 2019).

Chemical Synthesis : Propafenone hydrochloride has been synthesized from phenol and acetic anhydride, with an overall yield of 25% (Xiuzhen et al., 2009).

Effects on Intracellular Calcium and Ventricular Fibrillation : Propafenone affects intracellular calcium and left ventricular performance, showing a dose-dependent depressive effect on left ventricular function (Stefenelli et al., 1992).

Liver Function Test Impairment : Cholestasis, a rare side effect of propafenone, has been observed, generally accompanied by clinical symptoms and reversible upon discontinuation of the treatment (Arinzon & Fridman, 2001).

Antimalarial Lead Optimization : Propafenone analogues have been developed to address its cardiac ion channel and pharmacokinetic liabilities, showing potent inhibition of drug-sensitive and drug-resistant strains of Plasmodium falciparum, which causes malaria (Lowes et al., 2011).

Visual Hallucination Side Effect : Propafenone hydrochloride can cause various side effects, including visual hallucinations, especially at therapeutic doses (Korkmaz et al., 2016).

Extended Release Drug Delivery System : Extended release formulations of Propafenone Hydrochloride have been developed using release retarding agents, offering a more consistent plasma level concentration and bioavailability (Pawar et al., 2011).

安全和危害

Propafenone may cause a new or worsening heartbeat pattern . It should not be used if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .

属性

IUPAC Name |

1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-YYEJEILISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propafenone (D7 hydrochloride) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。